7-Phenoxyquinolin-2(1H)-one
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Overview
Description
7-Phenoxyquinolin-2(1H)-one is a quinoline derivative with a molecular formula of C15H11NO2 and a molecular weight of 237.25. This compound is known for its diverse biological activities and chemical properties, making it a valuable research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyquinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. Common synthetic routes include:
Alkylation: The addition of an alkyl group to the quinoline structure.
Amidation: The conversion of a carboxylic acid derivative to an amide.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to achieve the desired functionalization.
Chemical Reactions Analysis
Types of Reactions: 7-Phenoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to its reduced form.
Substitution: Replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Phenoxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Phenoxyquinolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoxalin-2(1H)-one
Quinoline-2,3-dione
7-Methoxyquinolin-2(1H)-one
7-Nitroquinolin-2(1H)-one
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
7-phenoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-9-7-11-6-8-13(10-14(11)16-15)18-12-4-2-1-3-5-12/h1-10H,(H,16,17) |
InChI Key |
DUEMMWOCWNMTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=O)N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.